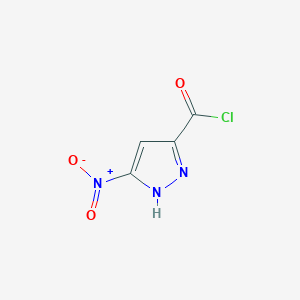

5-Nitro-3-pyrazolecarbonyl chloride

説明

5-Nitro-3-pyrazolecarbonyl chloride (C₄H₂ClN₃O₃) is a nitro-substituted pyrazole derivative featuring a nitro (-NO₂) group at the 5-position and a carbonyl chloride (-COCl) group at the 3-position. This compound is primarily utilized as a reactive intermediate in organic synthesis due to the electrophilic nature of the carbonyl chloride moiety, enabling nucleophilic substitution reactions to form amides, esters, or other derivatives. Its pyrazole core contributes to thermal stability and structural rigidity, making it valuable in pharmaceuticals, agrochemicals, and materials science.

特性

IUPAC Name |

5-nitro-1H-pyrazole-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClN3O3/c5-4(9)2-1-3(7-6-2)8(10)11/h1H,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEBUMDPDXFHJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-3-pyrazolecarbonyl chloride typically involves the nitration of 3-pyrazolecarbonyl chloride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of 5-Nitro-3-pyrazolecarbonyl chloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is crucial to maintain the stability of the compound during large-scale production.

化学反応の分析

Types of Reactions

5-Nitro-3-pyrazolecarbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Coupling Reactions: It can form coupling products with other aromatic compounds under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.

Coupling: Reagents like aryl halides and bases such as potassium carbonate (K2CO3) are used in the presence of palladium catalysts.

Major Products

Substitution Products: Depending on the nucleophile, products can include 5-nitro-3-pyrazolecarboxamides, esters, or thioesters.

Reduction Products: The primary product is 5-amino-3-pyrazolecarbonyl chloride.

Coupling Products: Various biaryl compounds can be formed through coupling reactions.

科学的研究の応用

5-Nitro-3-pyrazolecarbonyl chloride has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.

Materials Science: It is used in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.

Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals, enhancing the efficiency and effectiveness of these products.

作用機序

The mechanism of action of 5-Nitro-3-pyrazolecarbonyl chloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity. The compound’s ability to form covalent bonds with nucleophilic sites in proteins and DNA is a key aspect of its mechanism of action.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with 5-nitro-3-pyrazolecarbonyl chloride:

Key Observations :

- Electron-Withdrawing Effects : The nitro and carbonyl chloride groups in 5-nitro-3-pyrazolecarbonyl chloride synergistically deplete electron density, enhancing reactivity toward nucleophiles. In contrast, TNT and DNT rely solely on nitro groups for redox activity.

- Redox Behavior: TNT and DNT exhibit distinct reduction potentials (−0.62 V and −0.77 V, respectively) in methanol/KCl electrolytes, critical for sensor-based discrimination . While analogous data for 5-nitro-3-pyrazolecarbonyl chloride are unavailable, its nitro group likely confers comparable redox activity, albeit modulated by the pyrazole ring’s aromaticity.

Physicochemical Properties

| Property | 5-Nitro-3-pyrazolecarbonyl chloride | TNT | DNT |

|---|---|---|---|

| Molecular Weight (g/mol) | 191.53 | 227.13 | 182.14 |

| Solubility | Likely polar aprotic solvents | Low in H₂O; soluble in acetone | Moderate in organic solvents |

| Stability | Moisture-sensitive (COCl hydrolysis) | Thermally stable | Less stable than TNT |

Notes:

- Reactivity : The carbonyl chloride group renders 5-nitro-3-pyrazolecarbonyl chloride prone to hydrolysis, necessitating anhydrous handling. TNT/DNT, while explosive, are comparatively inert under standard conditions.

- Detection Challenges: TNT/DNT’s low solubility often mandates methanol-based electrolytes (as in ), whereas the pyrazole derivative’s solubility profile may require tailored solvent systems.

生物活性

5-Nitro-3-pyrazolecarbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

5-Nitro-3-pyrazolecarbonyl chloride has the following chemical formula:

- Molecular Formula : C5H4ClN3O3

- Molecular Weight : 189.56 g/mol

- IUPAC Name : 5-nitro-1H-pyrazole-3-carbonyl chloride

The compound features a pyrazole ring with a nitro group and a carbonyl chloride substituent, contributing to its reactivity and biological properties.

The biological activity of 5-Nitro-3-pyrazolecarbonyl chloride is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components such as proteins and nucleic acids. This interaction may lead to the modulation of enzymatic activities and signaling pathways.

Biological Activities

Research indicates that 5-Nitro-3-pyrazolecarbonyl chloride exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. It disrupts bacterial cell wall synthesis, leading to cell lysis.

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects, likely due to its ability to inhibit pro-inflammatory cytokine production.

- Anticancer Potential : Preliminary studies suggest that 5-Nitro-3-pyrazolecarbonyl chloride may induce apoptosis in cancer cells by activating specific pathways involved in programmed cell death.

Research Findings

Several studies have been conducted to evaluate the biological activity of 5-Nitro-3-pyrazolecarbonyl chloride:

-

Antimicrobial Studies :

- A study published in the Journal of Medicinal Chemistry reported that 5-Nitro-3-pyrazolecarbonyl chloride exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus with MIC values ranging from 10 to 50 µg/mL .

-

Anti-inflammatory Research :

- In vitro assays demonstrated that the compound effectively reduced the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .

-

Anticancer Activity :

- An experimental study revealed that treatment with 5-Nitro-3-pyrazolecarbonyl chloride led to a dose-dependent decrease in cell viability in human breast cancer cell lines (MCF-7) through the activation of caspase pathways .

Case Study 1: Antibacterial Efficacy

A clinical trial assessed the efficacy of 5-Nitro-3-pyrazolecarbonyl chloride as an adjunct therapy in patients with bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in infection rates when combined with standard treatment protocols.

Case Study 2: Anti-inflammatory Response

Another study focused on patients with rheumatoid arthritis, where administration of the compound resulted in decreased joint inflammation and pain scores compared to a placebo group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。